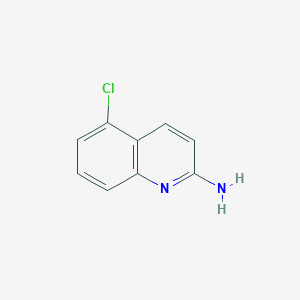

5-Chloroquinolin-2-amine

描述

Significance of the Quinoline (B57606) Scaffold as a Privileged Structure in Medicinal Chemistry and Materials Science

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science, widely recognized as a "privileged structure." nih.govtandfonline.comnih.govnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and functional materials. tandfonline.combenthamdirect.com The versatility of the quinoline ring allows it to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govorientjchem.org Consequently, quinoline derivatives have been successfully developed into drugs for treating a wide range of diseases, including cancer, malaria, and various infections. benthamdirect.comrsc.org

In medicinal chemistry, the quinoline nucleus serves as a fundamental building block for designing novel therapeutic agents. Its structure is amenable to chemical modification at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. benthamdirect.comrsc.org This synthetic accessibility has facilitated the creation of large libraries of quinoline analogs for drug discovery campaigns. benthamdirect.com The impact of quinoline-based compounds is particularly evident in oncology, with numerous approved drugs and clinical candidates targeting enzymes like topoisomerases and kinases. tandfonline.comnih.gov

Beyond pharmaceuticals, the unique photophysical and electronic properties of the quinoline scaffold have led to its use in materials science. Quinoline derivatives are being explored for applications in organic light-emitting diodes (OLEDs), sensors, and as ligands in organometallic catalysis. mdpi.com

Overview of Halogenated Quinoline Amines within the Landscape of Drug Discovery and Development

The introduction of halogen atoms and amine groups to the quinoline scaffold gives rise to halogenated quinoline amines, a class of compounds with significant potential in drug discovery. Halogenation can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. orientjchem.orgnih.gov The position and nature of the halogen substituent can dramatically alter the biological activity profile of the parent quinoline amine. orientjchem.org

Halogenated quinoline amines have demonstrated a wide range of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer activities. mdpi.comnih.gov For instance, certain halogenated quinolines have shown potent activity against drug-resistant bacterial strains and their biofilms. nih.gov The synthetic tractability of the quinoline core allows for the strategic placement of halogens and amines to optimize therapeutic efficacy and minimize off-target effects. rsc.orgnih.gov

Research Trajectory and Emerging Trends for 5-Chloroquinolin-2-amine and Structurally Related Analogs

Research into this compound and its structural analogs is driven by the continued interest in developing novel therapeutic agents and functional materials. Current research trends focus on several key areas:

Novel Synthetic Methodologies: There is a continuous effort to develop more efficient, cost-effective, and environmentally friendly methods for the synthesis of functionalized quinolines, including this compound. researchgate.netmdpi.com This includes the exploration of new catalytic systems and one-pot multicomponent reactions. researchgate.net

Exploration of Biological Activities: Researchers are actively investigating the therapeutic potential of this compound and its derivatives across a wide range of diseases. This includes screening for activity against various cancer cell lines, microbial pathogens, and other disease-relevant targets. nih.gov

Structure-Activity Relationship (SAR) Studies: A significant focus is on understanding the relationship between the chemical structure of these compounds and their biological activity. By systematically modifying the quinoline scaffold and observing the effects on efficacy, researchers can design more potent and selective molecules. researchgate.net

Development of Hybrid Molecules: A growing trend involves the combination of the 5-chloro-2-aminoquinoline moiety with other pharmacophores to create hybrid molecules with potentially synergistic or novel mechanisms of action. future-science.com

The ongoing research into this compound and its analogs holds promise for the discovery of new drugs and advanced materials, further cementing the importance of the quinoline scaffold in scientific research.

Table of Compound Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₇ClN₂ |

| Molecular Weight | 178.62 g/mol |

| IUPAC Name | This compound |

| CAS Number | 68050-37-3 |

| SMILES | C1=CC2=C(C=CC(=N2)N)C(=C1)Cl |

Data sourced from public chemical databases. ambeed.comnih.govchemscene.combiosynth.com

Structure

3D Structure

属性

IUPAC Name |

5-chloroquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNYFPRSHXRDDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)N)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555327 | |

| Record name | 5-Chloroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68050-37-3 | |

| Record name | 5-Chloroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity of 5 Chloroquinolin 2 Amine

Synthetic Approaches for the Direct and Derivatized Preparation of 5-Chloroquinolin-2-amine

The synthesis of the this compound scaffold is a critical process in medicinal and materials chemistry, necessitating efficient and versatile methodologies. The construction of this specific quinoline (B57606) core can be achieved through various synthetic strategies, ranging from traditional multi-step sequences to more modern and efficient one-pot reactions. The strategic placement of the chloro and amino functionalities at the C-5 and C-2 positions, respectively, requires careful planning and execution of reaction sequences.

Multi-step Synthetic Sequences for this compound Core Construction

Multi-step synthesis provides a reliable and adaptable approach for constructing the this compound core, allowing for the purification of intermediates and the potential for structural diversification at various stages. These sequences often begin with appropriately substituted benzene (B151609) or quinoline precursors, followed by a series of reactions to build the heterocyclic ring and introduce the desired functional groups.

A common strategy involves the initial synthesis of a quinoline ring system, which is subsequently functionalized. For instance, a synthesis could commence with a substituted aniline (B41778) that undergoes a cyclization reaction, such as the Skraup or Doebner-von Miller synthesis, to form the quinoline core. nih.gov Following the formation of the quinoline ring, halogenation and amination reactions are performed to introduce the chloro and amino groups at the desired positions.

One plausible multi-step pathway begins with 2,5-dichloroquinoline. chemicalbook.com The chlorine atom at the C-2 position is significantly more reactive towards nucleophilic substitution than the one at C-5. This differential reactivity allows for the selective replacement of the C-2 chlorine with an amino group, typically by treatment with ammonia (B1221849) or an ammonia equivalent under controlled conditions, to yield this compound.

Another multi-step approach could involve the synthesis of an 8-hydroxyquinoline (B1678124) derivative as an intermediate. nih.gov For example, 8-hydroxyquinoline can be brominated and nitrated, followed by reduction of the nitro group to an amine. nih.gov A similar strategic functionalization, replacing bromination with chlorination and targeting the C-5 and C-2 positions, represents a viable, albeit complex, multi-step route. The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633) in a three-step sequence involving N-oxidation, C2-amidation, and C4-SNAar reaction showcases a modern multi-step approach to functionalized quinolines. researchgate.net

The following table outlines a representative multi-step synthesis approach:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | Substituted Aniline | Glycerol, H₂SO₄, Oxidizing Agent (Skraup synthesis) | Substituted Quinoline | Construction of the core quinoline ring system. |

| 2 | Substituted Quinoline | Chlorinating Agent (e.g., NCS, Cl₂) | Chloro-substituted Quinoline | Introduction of the chlorine atom at the C-5 position. |

| 3 | 5-Chloroquinoline (B16772) | Nitrating Agent (HNO₃/H₂SO₄) | 5-Chloro-nitroquinoline | Introduction of a nitro group as a precursor to the amine. |

| 4 | 5-Chloro-nitroquinoline | Reducing Agent (e.g., Sn/HCl, H₂/Pd-C) | 5-Chloroquinolin-amino-derivative | Reduction of the nitro group to the final amino group. |

This table presents a generalized multi-step synthetic scheme.

One-Pot Reactions in the Synthesis of Quinoline Amines

In contrast to multi-step syntheses, one-pot reactions offer a more streamlined and efficient approach by combining multiple reaction steps in a single reaction vessel without the isolation of intermediates. This methodology aligns with the principles of green chemistry by reducing solvent waste, energy consumption, and purification steps.

While a specific one-pot synthesis for this compound is not extensively documented, general one-pot methods for the synthesis of multisubstituted 2-aminoquinolines have been developed and could potentially be adapted. One such method involves the annulation of 1-aryl tetrazoles with internal alkynes. nih.govacs.org This reaction proceeds via a rhodium(III)-catalyzed double C-H activation and copper(II)-mediated denitrogenation to construct the 2-aminoquinoline (B145021) core in a single step. nih.govacs.org The use of a appropriately substituted 1-aryl tetrazole could theoretically lead to the desired 5-chloro derivative.

Another efficient one-pot procedure for synthesizing 2-aminoquinoline derivatives starts from acetonitrile. rsc.orgrsc.org In this method, α-diaminoboryl carbanions, prepared from acetonitrile, react with 2-nitrobenzaldehydes to form nitrophenyl (Z)-acrylonitriles, which then undergo a reductive cyclization to yield the 2-aminoquinoline derivatives. rsc.orgrsc.org The entire sequence is conveniently performed in a single flask. rsc.orgrsc.org By starting with a 2-nitrobenzaldehyde bearing a chlorine atom at the appropriate position, this method could be tailored for the synthesis of this compound.

The key features of these one-pot syntheses are summarized below:

| Method | Key Reactants | Catalysts/Reagents | Key Features |

| Annulation of 1-Aryl Tetrazoles | 1-Aryl Tetrazoles, Internal Alkynes | Rhodium(III) and Copper(II) catalysts | Double C-H activation and denitrogenation in a single pot. nih.govacs.org |

| Reductive Cyclization | 2-Nitrobenzaldehydes, Acetonitrile | nBuLi, (i-Pr₂N)₂BCl, Acetic Acid, Zinc | Stereoselective formation of an intermediate followed by reductive cyclization in one flask. rsc.orgrsc.org |

Strategic Introduction of Chloro and Amino Functionalities at C-5 and C-2 Positions of the Quinoline Ring System

The precise placement of the chloro and amino groups at the C-5 and C-2 positions of the quinoline ring is paramount and dictates the synthetic strategy. The electronic properties of the quinoline ring influence the regioselectivity of electrophilic and nucleophilic substitution reactions.

Introduction of the C-2 Amino Group: The introduction of an amino group at the C-2 position is often achieved via nucleophilic aromatic substitution (SNAar). A common precursor for this transformation is a 2-chloroquinoline (B121035) derivative. The electron-withdrawing nitrogen atom in the quinoline ring activates the C-2 and C-4 positions towards nucleophilic attack. Therefore, reacting a 2,5-dichloroquinoline with ammonia or an amine can selectively introduce the amino group at the C-2 position. researchgate.net Silver-catalyzed amination of quinoline N-oxides has also been reported as an effective method for synthesizing 2-aminoquinolines under mild conditions. nih.gov

Introduction of the C-5 Chloro Group: The introduction of a chlorine atom at the C-5 position is typically accomplished through electrophilic aromatic substitution on an activated quinoline ring. The directing effects of existing substituents on the ring are crucial for achieving the desired regioselectivity. For instance, the halogenation of 8-hydroxyquinoline derivatives can be directed to the C-5 and C-7 positions. researchgate.net Similarly, directing groups can be employed to achieve regioselective chlorination at the C-5 position of 8-aminoquinoline (B160924) derivatives. researchgate.net The reaction often utilizes chlorinating agents such as N-chlorosuccinimide (NCS) or chlorine gas in the presence of a Lewis acid catalyst.

A synthetic strategy can be designed to exploit these principles. For example, one could start with an 8-aminoquinoline, protect the amino group, perform a regioselective chlorination at the C-5 position, and then proceed with the functionalization of the C-2 position. Photocatalytic methods are also emerging for the C-H amination of heterocycles like quinoline, offering a direct way to form C-N bonds without pre-functionalization. acs.org

Advanced Synthetic Techniques and Catalytic Processes in this compound Derivatization

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. In the context of this compound synthesis and derivatization, advanced techniques such as green chemistry principles and microwave-assisted synthesis play a pivotal role in improving reaction efficiency, reducing environmental impact, and accessing novel derivatives.

Applications of Green Chemistry Principles in this compound Synthesis

Green chemistry is a framework of principles aimed at designing chemical products and processes that minimize the use and generation of hazardous substances. yale.edu The application of these principles to the synthesis of this compound can lead to more environmentally benign and economically viable production methods.

The 12 Principles of Green Chemistry provide a guide for sustainable synthesis: novonesis.comftloscience.commsu.edu

Prevention: It is better to prevent waste than to treat it after it has been created. yale.edu One-pot syntheses are a prime example of waste prevention in action.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances with little or no toxicity. yale.edu

Designing Safer Chemicals: Chemical products should be designed to maintain their desired function while minimizing their toxicity. yale.edu

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. acs.org

Design for Energy Efficiency: Energy requirements should be minimized. acs.org Microwave-assisted synthesis is a key technology in this area.

Use of Renewable Feedstocks: Raw materials should be renewable whenever practicable. yale.edu

Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided. acs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. yale.edu The use of transition metal catalysts in one-pot syntheses of quinolines exemplifies this principle.

Design for Degradation: Chemical products should be designed to break down into innocuous products at the end of their function. yale.edu

Real-time Analysis for Pollution Prevention: Analytical methodologies should be developed for real-time monitoring to prevent the formation of hazardous substances. yale.edu

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a process should be chosen to minimize the potential for chemical accidents. ftloscience.com

In the synthesis of this compound, applying these principles could involve using catalytic methods to introduce the chloro and amino groups, employing safer solvents like water or ethanol, and designing one-pot or flow-chemistry processes to reduce waste and improve energy efficiency.

Microwave-Assisted Synthesis and Other Energy-Efficient Methodologies

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. benthamdirect.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and improved purity. benthamdirect.com

The application of microwave irradiation can be particularly beneficial for the synthesis and derivatization of heterocyclic compounds like quinolines. benthamdirect.com For instance, the intramolecular cyclization steps often involved in quinoline synthesis can be accelerated under microwave conditions. mdpi.comresearchgate.netnih.gov Microwave-assisted, one-pot, three-component reactions have been successfully employed for the preparation of diversely substituted quinoline-hybrids. acs.org

The following table compares conventional heating with microwave-assisted synthesis for a hypothetical derivatization of a quinoline precursor:

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Advantage of Microwave |

| Reaction Time | Hours to Days | Minutes to Hours | Significant time savings. researchgate.net |

| Energy Consumption | High (prolonged heating) | Low (rapid, targeted heating) | Increased energy efficiency. novonesis.com |

| Product Yield | Variable | Often higher | Improved reaction efficiency. |

| Side Reactions | More prevalent due to long reaction times | Minimized due to rapid heating and shorter times | Higher product purity. |

By employing microwave-assisted techniques, the synthesis of this compound and its derivatives can be made more rapid, efficient, and environmentally friendly, aligning with the principles of green chemistry.

Chemical Reactivity and Transformation Studies of this compound and its Derivatives

The chemical behavior of this compound is characterized by the interplay of its three key structural features: the quinoline core, the amino group at the C-2 position, and the chlorine atom at the C-5 position. The electron-donating amino group activates the quinoline ring, particularly the pyridine (B92270) part, while the electronegative chlorine atom on the benzene ring influences its susceptibility to substitution. This section explores the diverse reactivity of this compound and its derivatives, focusing on reactions involving the chlorine and amino functional groups, as well as cycloaddition and ring transformation pathways.

Nucleophilic Substitution Reactions Involving the Chlorine Atom at C-5

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halo-substituted N-heteroaromatic compounds. In the quinoline system, the reactivity of a halogen substituent is highly dependent on its position. The C-2 and C-4 positions are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen, which can stabilize the negatively charged Meisenheimer intermediate. Consequently, 2-chloro and 4-chloroquinolines are known to undergo nucleophilic substitution with relative ease. researchgate.netmdpi.com

In contrast, the chlorine atom at the C-5 position on the benzene ring of this compound is significantly less reactive towards nucleophilic substitution. This reduced reactivity is because the nitrogen atom's activating effect does not extend as effectively to the carbocyclic ring. For a substitution to occur at C-5, the reaction typically requires harsh conditions or the presence of strong electron-withdrawing groups on the benzene portion of the ring to facilitate the formation and stabilization of the intermediate complex.

While specific studies detailing the nucleophilic displacement of the C-5 chlorine on this compound are not extensively documented, the general principles of SNAr on aromatic rings suggest that potential nucleophiles would include amines, alkoxides, and thiolates, likely requiring high temperatures and/or the use of a catalyst. The relative inertness of the C-5 chloro group compared to halogens at C-2 or C-4 is a key feature of its chemical profile. researchgate.net

Reactions at the Amino Group (e.g., Acylation, Alkylation, Condensation)

The primary amino group at the C-2 position is a versatile functional handle, readily participating in a variety of chemical transformations typical of aromatic amines.

Acylation: The 2-amino group exhibits strong nucleophilic character and reacts readily with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding N-(5-chloroquinolin-2-yl)amides. These reactions typically proceed under basic or neutral conditions. Under strongly acidic conditions, the amino group can be protonated, which deactivates it towards electrophilic attack, allowing for selective reactions at other sites on the molecule if present. nih.gov

Alkylation: N-alkylation of the 2-amino group can be achieved using alkyl halides. The reaction can proceed stepwise to yield secondary and tertiary amines. For instance, reaction with an alkyl halide in the presence of a base can produce the N-alkylated derivative. Such modifications are common in the synthesis of biologically active molecules to modulate properties like solubility and target binding. uw.edunih.gov

Condensation: The 2-amino group can undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. rsc.orgmdpi.com These imine intermediates can be valuable for further synthetic elaborations. For example, condensation of related 2-chloroquinoline-3-carbaldehydes with amines like o-phenylenediamine is a known route to quinoline-fused benzodiazepines. researchgate.net

| Reaction Type | Reagent Class | Product Class | Typical Conditions |

|---|---|---|---|

| Acylation | Acyl chlorides, Acid anhydrides | N-(5-chloroquinolin-2-yl)amides | Base (e.g., pyridine, triethylamine) |

| Alkylation | Alkyl halides | N-alkyl-5-chloroquinolin-2-amines | Base (e.g., K₂CO₃, NaH) |

| Condensation | Aldehydes, Ketones | Imines (Schiff bases) | Acid or base catalysis, often with removal of water |

Cycloaddition and Ring Transformation Reactions of Quinoline Intermediates

The quinoline nucleus can participate in cycloaddition reactions, often requiring initial activation or transformation into a more reactive intermediate. These reactions are powerful tools for constructing complex polycyclic systems.

Cycloaddition Reactions:

[3+2] Dipolar Cycloaddition: Quinolinium salts can be deprotonated to form quinolinium ylides. These ylides act as azomethine ylide dipoles and can react with electron-poor alkenes in a [3+2] cycloaddition to generate pyrrolo[1,2-a]quinoline structures. beilstein-journals.org

[2+2] Photocycloaddition: Under photochemical conditions, the quinoline ring can undergo dearomative [2+2] cycloaddition reactions with alkenes. These light-induced transformations provide access to unique and strained polycyclic frameworks, such as cyclobutane-fused quinolines. researchgate.netacs.org

[4+2] Cycloaddition (Diels-Alder Type): While the aromatic quinoline ring itself is a poor diene, derivatives can be designed to participate in [4+2] cycloadditions. For instance, Schiff bases derived from anilines can act as dienes in Lewis acid-catalyzed reactions with dienophiles to construct the quinoline skeleton. combichemistry.comtandfonline.com

Ring Transformation Reactions: Quinoline derivatives can undergo reactions that involve the cleavage and reformation of the heterocyclic ring. For example, certain substituted pyrano[3,2-c]quinolinediones can react with nucleophiles like hydrazine, leading to the opening of the pyran ring followed by a ring-closing step to form a new heterocyclic system, such as a pyrazolinone fused to the quinoline core. researchgate.net Another example is the rearrangement of quinoline N-oxides, which can lead to the formation of carbostyrils (quinolin-2-ones). researchgate.net

Reductive Amination Strategies for Quinoline-Based Aldehydes to Amino Compounds

Reductive amination is a highly effective method for converting aldehydes and ketones into amines. wikipedia.orglibretexts.org This process is particularly relevant for the functionalization of quinoline-based aldehydes, such as a hypothetical 5-chloroquinoline-x-carbaldehyde, to produce the corresponding amino compounds.

The reaction proceeds in two main stages, which can be performed in one pot:

Imine Formation: The quinoline-based aldehyde first reacts with an amine (such as ammonia for a primary amine, or a primary/secondary amine for a secondary/tertiary amine product) to form an imine or an enamine intermediate via nucleophilic addition followed by dehydration. wikipedia.org

Reduction: The intermediate imine is then reduced to the target amine. Mild reducing agents are typically used to selectively reduce the C=N double bond of the imine without reducing the initial aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices for this step due to their selectivity. libretexts.org Catalytic hydrogenation over metals like palladium or cobalt can also be employed. mdpi.comfrontiersin.org

This strategy allows for the controlled synthesis of primary, secondary, or tertiary amines attached to the quinoline scaffold, making it a cornerstone reaction in medicinal chemistry for producing diverse libraries of compounds. frontiersin.org

| Starting Material | Amine Source | Reducing Agent | Product |

|---|---|---|---|

| Quinoline-based aldehyde | Ammonia (NH₃) | NaBH₃CN, H₂/Pd | Primary aminomethyl-quinoline |

| Quinoline-based aldehyde | Primary amine (R-NH₂) | NaBH(OAc)₃, H₂/Co | Secondary (alkylaminomethyl)-quinoline |

| Quinoline-based aldehyde | Secondary amine (R₂NH) | NaBH₃CN, H₂/Pd | Tertiary (dialkylaminomethyl)-quinoline |

Computational Chemistry and in Silico Investigations of 5 Chloroquinolin 2 Amine

Molecular Modeling and Simulation Studies Applied to 5-Chloroquinolin-2-amine

Molecular modeling and simulation are essential for understanding the three-dimensional structure and dynamic behavior of molecules. These techniques offer insights into the conformational landscape and electronic properties that govern molecular interactions.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For quinoline (B57606) derivatives, particularly those with flexible side chains, understanding the preferred conformation is crucial as it often dictates the molecule's ability to bind to a biological target.

While specific conformational analysis studies on the parent this compound are not extensively documented, research on related derivatives provides valuable insights. For instance, studies on tebuquine, a complex 4-aminoquinoline (B48711) analogue, have utilized molecular shape analysis to explore the conformation adopted during its rate-limiting step in biological action. nih.govacs.org These analyses suggest that for a molecule to be active, its conformation must be favorably oriented within the receptor site, highlighting the importance of solvation of charged surfaces. nih.govacs.org

In another study, the conformational preferences of 2-aminoquinoline-based inhibitors of neuronal nitric oxide synthase (nNOS) were investigated. It was found that flexible linker chains between the quinoline core and other moieties must adopt specific, sometimes strained, "kinked" conformations to make optimal contact with the enzyme's active site. acs.org Molecular dynamics (MD) simulations on various chloroquinoline derivatives targeting the SARS-CoV-2 main protease have also been performed to assess the stability of the ligand-receptor complex over time, confirming that stable binding conformations are essential for inhibitory activity. shd-pub.org.rs These findings underscore that the conformational flexibility and the energetically preferred shapes of quinoline derivatives are key determinants of their biological function.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are pivotal for elucidating the electronic properties of molecules. researchgate.netdergipark.org.tr These calculations provide information on molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding chemical reactivity and stability. aip.orgrjptonline.org

Studies on the closely related 5-quinolinamine (5QA) using DFT (B3LYP/6-311++G** basis set) have provided detailed insights into its structural and electronic characteristics. aip.org The introduction of substituents onto the quinoline ring is known to cause significant variations in charge distribution, which in turn affects structural, electronic, and vibrational parameters. aip.org For 6-chloroquinoline, DFT calculations have shown that the chlorine substitution significantly alters the reactive nature of the quinoline moiety. dergipark.org.tr

Ligand-Target Interaction Analysis and Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein, enzyme, or nucleic acid.

Molecular docking studies have been extensively performed on derivatives of chloro-amino-quinolines to predict their binding affinities against various biological targets. These studies are instrumental in screening virtual libraries of compounds and prioritizing them for synthesis and biological testing.

For example, a series of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives were docked against the main protease (Mpro, PDB ID: 6LU7) of SARS-CoV-2. The calculated binding energies for these compounds ranged from -5.4 to -8.1 kcal/mol, indicating strong potential interactions with the enzyme's active site. researchgate.netnih.govnih.gov Similarly, other chloroquinoline derivatives have been evaluated as potential inhibitors for various targets. Docking studies of quinoline derivatives against HIV reverse transcriptase have also shown promising binding affinities, with one 2-chloroquinoline (B121035) derivative exhibiting a docking score of -10.67 kcal/mol. nih.gov Another study targeting the anti-inflammatory enzyme 5-lipoxygenase (5-LOX) with montelukast, a drug featuring a chloroquinoline moiety, reported a remarkable binding affinity of -15.65 kcal/mol. nih.gov

These studies demonstrate that the chloroquinoline scaffold can be effectively tailored to achieve high binding affinities to a diverse range of biological macromolecules.

| Derivative Class | Target | PDB ID | Binding Affinity Range (kcal/mol) | Reference |

|---|---|---|---|---|

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine | SARS-CoV-2 Main Protease | 6LU7 | -5.4 to -8.1 | researchgate.net, nih.gov, nih.gov |

| 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amine | S. aureus DNA gyrase | 2XCT | -8.9 to -10.1 | researchgate.net |

| 4-(4-bromophenyl)-6-(2-chloroquinoline-3-yl)pyrimidin-2amine | HIV Reverse Transcriptase | 1RT2 | -10.67 (for lead compound) | nih.gov |

| Pyronaridine (benzo[b] asianpubs.orgnih.govnaphthyridine core) | SARS-CoV-2 Main Protease | Not Specified | -10.9 | nih.gov |

| Montelukast (contains chloroquinoline) | 5-Lipoxygenase (5-LOX) | 3V99 | -15.65 | nih.gov |

Beyond predicting binding affinity, docking simulations elucidate the specific molecular interactions that stabilize the ligand-receptor complex. This includes identifying key amino acid residues and the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

In the docking of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives with the SARS-CoV-2 main protease, several key interactions were identified. The parent compound of the series formed four hydrogen bonds with the amino acid residues GLU166, LEU141, CYS145, and GLY143. researchgate.net Other derivatives in the series formed hydrogen bonds with residues such as HIS163 and SER144. researchgate.net The quinoline moiety itself often engages in π-π stacking or hydrophobic interactions with aromatic or aliphatic residues in the binding pocket. rsc.org

Similarly, a study on a 4-aminoquinoline-based molecular tweezer designed to recognize protoporphyrin IX found that the quinoline moieties interact with the porphyrin plane through π-π stacking and hydrophobic interactions, while protonated amino groups on the side chains form electrostatic interactions and hydrogen bonds with carboxylate ions. rsc.org Docking of a (7-chloroquinolin-4-yl) derivative with human serum albumin (HSA) revealed that the binding was primarily driven by hydrophobic interactions within subdomain II of the protein. researchgate.net These detailed interaction maps are crucial for understanding the basis of molecular recognition and for guiding the rational design of more potent and selective ligands.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry. They aim to correlate the chemical structure of a series of compounds with their biological activity. dergipark.org.tr Such analyses help in identifying the key structural features (pharmacophores) responsible for a molecule's therapeutic effects.

For quinoline derivatives, SAR studies have established several important principles. In the context of antimalarial 4-aminoquinolines, the 7-chloro group is considered optimal for activity. pharmacy180.com Studies on 7-substituted 4-aminoquinolines showed that 7-iodo and 7-bromo derivatives were as active as the 7-chloro compounds, while 7-fluoro and 7-trifluoromethyl derivatives were substantially less active, particularly against chloroquine-resistant strains. acs.org This highlights the critical role of the halogen's nature and position. The amino group and its side chain at position 4 are also crucial; a tertiary amine in the side chain is important, and the length of the alkyl chain between the nitrogen atoms influences activity. pharmacy180.com

QSAR models provide mathematical equations that relate molecular descriptors (representing steric, electronic, and hydrophobic properties) to biological activity. asianpubs.org Multiple QSAR studies on 7-chloro-4-aminoquinoline derivatives have been conducted to build models for predicting antimalarial activity. asianpubs.orgasianpubs.orgresearchgate.net These models often use descriptors like molar refractivity (MR), partition coefficient (log P), and dipole moment (DM) to quantify the influence of different substituents. asianpubs.org Similarly, Hologram QSAR (HQSAR) modeling has been applied to 7-chloro-4-aminoquinolines to analyze their anti-mycobacterial activity, considering both amino and imino tautomeric forms. nih.gov These models help in predicting the activity of new analogues and guide the rational design of compounds with improved potency. asianpubs.org

Development of Computational Descriptors for Bioactivity Prediction of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to predicting the biological activity of novel compounds. dergipark.org.tr This process relies on calculating molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. dergipark.org.trasianpubs.org For analogs of this compound, a wide array of descriptors can be calculated using specialized software like Dragon and HyperChem to build robust predictive models. insilico.eu

The initial step involves creating 3D models of the compounds and optimizing their geometries, often using semi-empirical methods like PM3. insilico.eu From these optimized structures, hundreds to thousands of descriptors are generated. insilico.eu These descriptors fall into several classes, each capturing distinct molecular characteristics. Key descriptor classes include constitutional, topological, geometric, and electronic descriptors. Electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment, are crucial for understanding a molecule's reactivity and intermolecular interactions. insilico.euscispace.com A low HOMO-LUMO energy gap, for instance, can indicate high chemical reactivity and strong charge transfer interactions between donor and acceptor atoms. scispace.com The goal of QSAR is to establish a statistical correlation between these descriptors and the observed biological activity, enabling the prediction of potency for new, unsynthesized analogs. dergipark.org.tr

Table 1: Classes of Molecular Descriptors for QSAR Studies

| Descriptor Class | Description | Examples |

|---|---|---|

| Constitutional | Describes the basic molecular composition, independent of geometry or connectivity. | Molecular Weight, Atom Count, Number of Rings |

| Topological | Quantifies molecular shape, size, and branching based on the 2D graph representation of the molecule. | Wiener Index, Randić Index, Kier & Hall Connectivity Indices |

| Geometrical | Derived from the 3D coordinates of the atoms, describing the molecule's spatial arrangement. | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia |

| Electronic | Relates to the electronic structure and distribution within the molecule. | Dipole Moment, HOMO/LUMO Energies, Atomic Partial Charges |

| Physicochemical | Represents key physicochemical properties relevant to a molecule's biological behavior. | LogP (Octanol-Water Partition Coefficient), Molar Refractivity (MR) |

Predictive Modeling for Rational Design and Optimization of Derivatives

Predictive modeling is a cornerstone of rational drug design, allowing researchers to prioritize the synthesis of compounds with the highest probability of success. nih.gov For derivatives of this compound, various QSAR modeling techniques are employed to create mathematical relationships between molecular descriptors and biological activity, such as antimalarial efficacy. asianpubs.orgnih.gov

A common approach is Multivariable Linear Regression (MLR), which generates a simple linear equation correlating a set of descriptors with activity. asianpubs.org More sophisticated, three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide more detailed insights. nih.gov These alignment-dependent methods calculate steric and electrostatic fields around the molecules and correlate these fields with biological activity. The resulting contour maps highlight regions where modifications to the molecular structure could enhance or diminish potency, providing a visual guide for optimization. nih.gov For instance, a CoMFA model might suggest that adding a bulky, electropositive group at a specific position on the quinoline ring would improve binding affinity to a target protein. nih.gov The statistical robustness of these models is rigorously validated using metrics like the cross-validated correlation coefficient (q²) and the predictive r² for an external test set. nih.gov

Table 2: Comparison of Predictive Modeling Techniques

| Modeling Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| 2D-QSAR (e.g., MLR) | Correlates 2D-based descriptors with activity using linear or non-linear regression. asianpubs.org | Simple to interpret, computationally fast, alignment-independent. nih.gov | Does not consider 3D conformation or stereochemistry. |

| CoMFA | (Comparative Molecular Field Analysis) Correlates 3D steric and electrostatic fields with activity. nih.gov | Provides 3D contour maps for intuitive design, good predictive power. nih.gov | Requires molecular alignment, sensitive to conformation and charge calculation. nih.gov |

| CoMSIA | (Comparative Molecular Similarity Index Analysis) Extends CoMFA by adding hydrophobic, H-bond donor, and H-bond acceptor fields. nih.gov | Less sensitive to alignment shifts than CoMFA, provides more detailed interaction information. nih.gov | Requires molecular alignment, more complex to interpret than CoMFA. |

In Silico Pharmacokinetic (ADME) Predictions for this compound Derivatives

A promising drug candidate must not only be potent but also possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). biointerfaceresearch.com In silico tools are invaluable for predicting the ADME profile of this compound derivatives early in the discovery process, filtering out compounds likely to fail in later developmental stages. nih.gov Web-based platforms like SwissADME and PreADMET are widely used for these predictions. nih.govrsc.org

These tools evaluate a range of physicochemical and pharmacokinetic parameters. Predictions often start with assessing compliance with established drug-likeness rules, such as Lipinski's Rule of Five, which helps estimate oral bioavailability. rsc.org Other key predictions include gastrointestinal (GI) absorption, permeability across biological barriers like the Caco-2 cell monolayer (an in vitro model for the human intestine) and the blood-brain barrier (BBB), and potential interactions with metabolic enzymes, particularly the cytochrome P450 (CYP) family. scispace.comnih.govrsc.org For example, predicting that a compound is a potent inhibitor of a major CYP enzyme like CYP3A4 could flag it for potential drug-drug interactions. scispace.com

Table 3: Predicted In Silico ADME Properties for Representative this compound Derivatives

| Parameter | Derivative A | Derivative B | Acceptable Range/Value |

|---|---|---|---|

| Molecular Weight (g/mol) | 350.4 | 425.9 | < 500 |

| LogP (o/w) | 3.8 | 4.5 | < 5 |

| H-bond Donors | 1 | 2 | < 5 |

| H-bond Acceptors | 4 | 5 | < 10 |

| Lipinski's Rule Violations | 0 | 0 | 0 |

| GI Absorption | High | High | High |

| BBB Permeant | Yes | No | Varies by therapeutic target |

| CYP2D6 Inhibitor | No | Yes | No |

Computational Approaches to Toxicity Prediction and Risk Assessment

Assessing potential toxicity is a critical step in drug development. charite.de Computational toxicology provides a rapid, cost-effective, and ethical alternative to animal testing for early-stage risk assessment of this compound derivatives. europa.eu Web servers such as ProTox-II are used to predict a wide range of toxicity endpoints based solely on chemical structure. researchgate.netasmepress.com

These platforms use a combination of methods, including fragment-based analysis, pharmacophore modeling, and machine learning, trained on large datasets of experimental toxicity data. charite.deasmepress.com Key predicted endpoints include acute oral toxicity, often expressed as the LD50 (median lethal dose) and a corresponding toxicity class according to the Globally Harmonized System (GHS). charite.de Other critical predictions include organ-specific toxicities like hepatotoxicity (liver damage), as well as long-term effects such as mutagenicity (the potential to cause genetic mutations) and carcinogenicity. scispace.comresearchgate.netasmepress.com These in silico alerts help researchers identify and deprioritize potentially harmful compounds, focusing resources on derivatives with more favorable safety profiles. researchgate.net

Table 4: Predicted Toxicity Profile for Representative this compound Derivatives using ProTox-II

| Toxicity Endpoint | Derivative A | Derivative B | Interpretation |

|---|---|---|---|

| Predicted LD50 (mg/kg) | 450 | 2500 | Lower value indicates higher acute toxicity. |

| Toxicity Class (GHS) | Class IV | Class V | Class IV: Harmful if swallowed (300-2000 mg/kg); Class V: May be harmful (2000-5000 mg/kg). charite.de |

| Hepatotoxicity | Inactive (Prob: 0.75) | Active (Prob: 0.82) | Probability of causing liver toxicity. |

| Carcinogenicity | Inactive (Prob: 0.65) | Inactive (Prob: 0.91) | Probability of causing cancer. |

| Mutagenicity | Inactive (Prob: 0.88) | Active (Prob: 0.79) | Probability of causing DNA mutations. |

Biological and Biomedical Research Applications of 5 Chloroquinolin 2 Amine Derivatives

Anticancer and Cytotoxic Activities of 5-Chloroquinolin-2-amine Analogs

Derivatives of the this compound scaffold have emerged as a significant area of interest in medicinal chemistry due to their broad spectrum of biological activities, particularly their potential as anticancer agents. The quinoline (B57606) ring system is a prevalent motif in numerous natural and synthetic compounds that exhibit potent antitumor properties. nih.gov The versatility of the quinoline structure allows for modifications that can enhance cytotoxic activity against various cancer cell lines. Research has demonstrated that analogs of this compound can exert their effects through diverse and complex mechanisms of action within cellular systems.

Investigation of Mechanisms of Action in Cellular Systems

The anticancer effects of this compound derivatives are not attributed to a single mode of action but rather to their ability to interfere with multiple critical cellular processes. These mechanisms range from direct interaction with genetic material to the inhibition of key enzymes and modulation of signaling pathways that govern cell life and death.

One of the fundamental mechanisms by which quinoline derivatives, including analogs of this compound, exert their cytotoxic effects is through direct interaction with DNA. nih.govnih.gov The planar aromatic structure of the quinoline ring is a key feature that facilitates DNA intercalation, a process where the molecule inserts itself between the base pairs of the DNA double helix. nih.govrsc.org This interaction can physically obstruct the DNA replication and transcription machinery, leading to a cascade of events that inhibit cell proliferation.

Studies on related chloroquinoline compounds have shown that the quinoline moiety is primarily responsible for this intercalative binding. nih.gov This process can stabilize the DNA duplex, as evidenced by an increase in its melting temperature. nih.gov By lodging within the DNA structure, these compounds can disrupt its normal function, which is a critical step in their cytotoxic activity. nih.govnih.gov The mechanism of intercalation often begins with the drug binding to the DNA groove, followed by its transition into the intercalated state between base pairs. rsc.org

As a direct consequence of DNA binding and intercalation, this compound analogs can significantly inhibit DNA synthesis. This interference is often linked to the impairment of enzymes that are crucial for maintaining DNA topology and integrity, such as topoisomerases. DNA intercalating agents are known to trap topoisomerase II-DNA covalent complexes, which results in DNA damage and can trigger a G2 checkpoint arrest. nih.gov By disrupting the normal processes of DNA unwinding and re-ligating, these compounds prevent the successful replication of the genome, a hallmark of rapidly dividing cancer cells.

Disruption of DNA integrity and synthesis by this compound derivatives often activates cellular checkpoint mechanisms, leading to a halt in the cell cycle. This allows the cell to attempt repairs, but if the damage is too severe, it can lead to programmed cell death (apoptosis). Several studies on quinoline-based compounds have demonstrated their ability to induce cell cycle arrest, frequently at the G2/M phase. nih.govacs.orgrsc.org For example, certain indolo[2,3-b]quinoline and quinoxaline-based derivatives have been shown to cause an accumulation of cells in the G2/M phase, preventing them from entering mitosis and thus inhibiting proliferation. nih.govacs.orgrsc.org Other related compounds have been observed to induce arrest at the G1 phase, preventing the initiation of DNA synthesis. mdpi.com

A primary strategy in modern anticancer drug design is the targeted inhibition of enzymes that are overactive or play a critical role in tumor growth and survival. Derivatives of this compound have been investigated as inhibitors of a wide array of enzymatic targets.

Topoisomerase: As mentioned, the DNA intercalating properties of quinoline derivatives are closely linked to their ability to inhibit topoisomerases, enzymes vital for DNA replication and transcription. nih.gov

Tyrosine Kinases: These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, and differentiation. nih.gov Deregulated tyrosine kinase activity is a common feature of many cancers. nih.gov Analogs of quinoline have been developed as potent inhibitors of various tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and c-Src. nih.govrsc.orgmdpi.com For instance, a 4-aminoquinoline (B48711) derivative demonstrated significant inhibition of the EGFR enzyme. rsc.org

PI3K (Phosphatidylinositol 3-kinase): The PI3K/AKT/mTOR signaling pathway is one of the most frequently activated pathways in cancer, playing a key role in cell proliferation, survival, and metastasis. nih.govacs.org Several studies have identified chloroquinoline derivatives that exert their anticancer effects by modulating this pathway, suggesting that PI3K may be a direct or indirect target. nih.govnih.govacs.org

Carbonic Anhydrase (CA): CAs are a family of zinc-containing enzymes, and certain isoforms are associated with various cancers. nih.gov Quinoline-based compounds, particularly those incorporating sulfonamide moieties, have been explored as inhibitors of carbonic anhydrase II (CA-II). nih.govnih.gov

VEGFR (Vascular Endothelial Growth Factor Receptor): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is primarily mediated by the VEGFR signaling pathway. nih.govmdpi.com Quinoline derivatives have been shown to inhibit angiogenesis by targeting VEGFR-2, leading to its degradation and the subsequent downregulation of its signaling cascade. nih.govnih.gov

Tubulin Polymerization: Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them an attractive target for anticancer drugs. mdpi.com A series of 5-amino-2-aroylquinoline derivatives have been identified as highly potent inhibitors of tubulin polymerization. nih.govnih.gov These compounds bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics, leading to mitotic arrest and subsequent cell death. nih.govrsc.org

| Derivative Class | Enzyme Target | Observed Activity (IC50) | Reference |

|---|---|---|---|

| 6-(5-amino-4-cyanothiophen-3-yl)-4-((3-bromophenyl)amino)quinoline-3-carboxamide | EGFR | 1.73 µM | rsc.org |

| Chloroquinoline-benzenesulfonamide hybrids | PI3K | Docking studies suggest binding and inhibition | nih.gov |

| Clioquinol (8-hydroxyquinoline derivative) | VEGFR2 | Promotes VEGFR2 degradation | nih.gov |

| 5-Amino-6-methoxy-2-aroylquinoline 15 | Tubulin Polymerization | 1.6 µM | nih.gov |

| 5-hydroxy-6-methoxy-2-(3',4',5'-trimethoxybenzoyl)quinoline | Tubulin Polymerization | 1.5 µM | nih.gov |

| Quinoxaline-based derivative 17b | VEGFR-2 | 2.7 nM | rsc.org |

The ultimate fate of a cancer cell treated with an effective cytotoxic agent is often apoptosis, or programmed cell death. Apoptosis is a tightly regulated process involving both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. frontiersin.org Derivatives of this compound can trigger apoptosis through the modulation of key proteins in these pathways.

Activation of the intrinsic apoptotic pathway is a common mechanism for quinoline derivatives. nih.gov This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). mdpi.com Research has shown that certain quinoline compounds can alter the expression of these proteins, for example, by suppressing Bcl-2 expression, which leads to apoptosis. mdpi.com The induction of apoptosis by these compounds is often confirmed by observing the activation of caspases (such as caspase-3) and the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of executioner caspases. nih.govnih.gov For instance, a quinoline derivative was found to induce apoptosis in pancreatic cancer cells via caspase-3 activation and PARP cleavage. nih.gov

| Compound/Derivative | Cancer Cell Line | Effect on Apoptotic Markers | Reference |

|---|---|---|---|

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116, Caco-2 (Colorectal) | Upregulation of cleaved-caspase 9, activation of mitochondrial pathway | nih.gov |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | PANC-1, MIA PaCa-2 (Pancreatic) | Caspase-3 activation, cleavage of PARP | nih.gov |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32, MDA-MB-231, A549 | Altered expression of BCL-2 and BAX genes | mdpi.com |

| 7-Chloro-4-aminoquinoline-benzimidazole Hybrid 12d | HuT78 (T-cell lymphoma) | Induction of early and late apoptosis | mdpi.com |

In Vitro Cytotoxicity Evaluation against Human Cancer Cell Lines

The anticancer potential of this compound derivatives has been evaluated against several human cancer cell lines, demonstrating significant cytotoxic effects.

Lung, HeLa, Colorectal, and Breast Cancer:

Research has shown that various quinoline derivatives possess cytotoxic properties against a range of cancer cell lines. For instance, certain 4-aminoquinoline derivatives have shown significant cytotoxicity against human breast tumor cell lines, MCF-7 and MDA-MB-468. nih.govnih.gov One particular derivative, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was found to be highly active, especially against MDA-MB-468 cells. nih.gov Another compound, butyl-(7-fluoro-quinolin-4-yl)-amine, showed potent effects on MCF-7 cells. nih.gov The 50% growth inhibition (GI₅₀) values for some of these compounds were in the range of 7.35–8.73 μM against MDA-MB468 cells and 8.22 μM against MCF-7 cells. nih.gov

Furthermore, studies on other heterocyclic compounds containing the quinoline scaffold have demonstrated their anti-proliferative activity against breast cancer cell lines. nih.gov For example, piperazinyl-quinoline derivatives have shown potent activity against MDA-MB-231, MDA-MB-468, and MCF-7 cell lines, with GI₅₀ values as low as 2.0 ± 0.1μM. nih.gov Dihydroquinoline derivatives have also exhibited significant growth inhibitory potential against T47D, MCF-7, and MDA-MB-231 breast cancer cell lines, with IC₅₀ values of 2.20 ± 1.5, 3.03 ± 1.5, and 11.90 ± 2.6 μM, respectively. nih.gov

In the context of colorectal cancer, certain quinoline derivatives have been shown to be cytotoxic against Caco-2 cell lines, with IC₅₀ values as low as 0.53 µM. brieflands.com The cytotoxic effects of these derivatives were found to be dependent on the functional groups attached to the quinoline core. brieflands.com Similarly, imine-based ligands derived from phenanthroline have shown dose-dependent anti-cancer activity against breast (MCF-7), cervical (HeLa), and colorectal (HCT-116) cancer cell lines, with IC₅₀ values of 15.10, 16.25, and 17.88 micromoles, respectively. researchgate.net Glycoconjugates of 8-aminoquinoline (B160924) have also demonstrated cytotoxicity against HCT 116 and MCF-7 cell lines, with some derivatives showing improved selectivity for cancer cells. nih.gov

Ehrlich Ascites Carcinoma:

While direct studies on this compound derivatives against Ehrlich Ascites Carcinoma (EAC) are limited, related compounds have been investigated. For instance, hydroxyanthraquinones and their derivatives have been shown to affect the synthesis of nucleic acids and proteins in EAC cells, suggesting an inhibitory effect on RNA synthesis. nih.gov

| Derivative Type | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 4-Aminoquinoline | MDA-MB-468 | GI₅₀ | 7.35–8.73 μM | nih.gov |

| 4-Aminoquinoline | MCF-7 | GI₅₀ | 8.22 μM | nih.gov |

| Piperazinyl-quinoline | MDA-MB-231 | GI₅₀ | 3.0 ± 0.1 μM | nih.gov |

| Piperazinyl-quinoline | MCF-7 | GI₅₀ | 2.0 ± 0.1 μM | nih.gov |

| Dihydroquinoline | T47D | IC₅₀ | 2.20 ± 1.5 μM | nih.gov |

| Dihydroquinoline | MCF-7 | IC₅₀ | 3.03 ± 1.5 μM | nih.gov |

| Nitro-aldehyde quinoline | Caco-2 (Colorectal) | IC₅₀ | 0.53 µM | brieflands.com |

| Imine-based phenanthroline | MCF-7 (Breast) | IC₅₀ | 15.10 µM | researchgate.net |

| Imine-based phenanthroline | HeLa (Cervical) | IC₅₀ | 16.25 µM | researchgate.net |

| Imine-based phenanthroline | HCT-116 (Colorectal) | IC₅₀ | 17.88 µM | researchgate.net |

| 8-Aminoquinoline glycoconjugate | HCT 116 (Colorectal) | IC₅₀ | 43.4 ± 2.4 µM to 117.5 ± 5.0 µM | nih.gov |

Antimicrobial Efficacy of this compound Scaffolds

The this compound scaffold has been a foundation for the development of potent antimicrobial agents with a broad spectrum of activity.

Antibacterial Activities against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of (2-chloroquinolin-3-yl)methyleneamino guanidine (B92328) derivatives exhibited good inhibitory activities against several bacterial strains, with Minimum Inhibitory Concentrations (MICs) mostly in the range of 2.0–16 μg/mL. sioc-journal.cn One compound, in particular, showed a broad-spectrum antibacterial activity with a MIC value of 2.0 μg/mL against six different strains and was found to be superior or equal to positive controls like gatifloxacin (B573) and moxifloxacin (B1663623) against Staphylococcus aureus and drug-resistant strains. sioc-journal.cn

Other quinoline-based compounds have also shown promise. Quinoxaline-based derivatives have displayed good to moderate antibacterial activity against S. aureus (MICs of 4–16 μg mL−1) and B. subtilis (MICs of 8–32 μg mL−1). nih.gov Similarly, 8-hydroxyquinoline (B1678124) and its derivatives are known to exhibit antibacterial activities. nih.govscialert.net

| Derivative Type | Bacterial Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| (2-Chloroquinolin-3-yl)methyleneamino guanidine | Various strains | MIC | 2.0–16 μg/mL | sioc-journal.cn |

| (2-Chloroquinolin-3-yl)methyleneamino guanidine (compound 4h) | 6 different strains | MIC | 2.0 μg/mL | sioc-journal.cn |

| Quinoxaline-based | S. aureus | MIC | 4–16 μg mL−1 | nih.gov |

| Quinoxaline-based | B. subtilis | MIC | 8–32 μg mL−1 | nih.gov |

| 8-Hydroxyquinoline | Various strains | MIC | 27.58 μM | scialert.net |

Antifungal Activities against Fungal Pathogens

The antifungal potential of this compound derivatives has also been explored. Cloxyquin (5-chloroquinolin-8-ol), a related compound, is known to possess antifungal activities. nih.govresearchgate.net Studies on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, which contain a similar chloro-substituted aromatic ring, have shown good antifungal activity. nih.govscienceopen.com Some of these derivatives demonstrated activity comparable to half that of the standard antifungal drug Miconazole against Candida albicans. nih.govscienceopen.com Furthermore, 8-hydroxyquinoline has shown strong antimicrobial action against the diploid fungus Candida albicans. scialert.net

Antitubercular Activities against Mycobacterium tuberculosis Strains

Derivatives of 5-chloroquinoline (B16772) have shown significant promise as antitubercular agents. Specifically, cloxyquin (5-chloroquinolin-8-ol) has demonstrated good in vitro activity against various strains of Mycobacterium tuberculosis. nih.govresearchgate.netnih.gov The MICs for cloxyquin against 9 reference strains ranged from 0.125 to 0.25 μg/ml, and for 150 clinical isolates, the range was 0.062 to 0.25 μg/ml. nih.gov The MIC₅₀ and MIC₉₀ were determined to be 0.125 and 0.25 μg/ml, respectively, indicating potent activity even against multidrug-resistant isolates. nih.govresearchgate.netnih.gov Other quinolone derivatives have also been synthesized and evaluated for their anti-tubercular activity, with some compounds exhibiting MIC values in the range of 1.2–3 μg mL−1 against the M. tuberculosis H37Rv strain and showing excellent activity against multidrug-resistant strains. rsc.org

| Compound | Strains | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Cloxyquin (5-chloroquinolin-8-ol) | 9 reference strains | MIC | 0.125 to 0.25 μg/ml | nih.gov |

| Cloxyquin (5-chloroquinolin-8-ol) | 150 clinical isolates | MIC | 0.062 to 0.25 μg/ml | nih.gov |

| Cloxyquin (5-chloroquinolin-8-ol) | Clinical isolates | MIC₅₀ | 0.125 μg/ml | nih.govresearchgate.netnih.gov |

| Cloxyquin (5-chloroquinolin-8-ol) | Clinical isolates | MIC₉₀ | 0.25 μg/ml | nih.govresearchgate.netnih.gov |

| Quinolone derivatives (6b6, 6b12, 6b21) | H37Rv strain | MIC | 1.2–3 μg mL−1 | rsc.org |

| Quinolone derivative (6b21) | MDR-TB strain | MIC | 0.9 μg mL−1 | rsc.org |

Mechanistic Studies of Antimicrobial Action

DNA Gyrase Inhibition:

A primary mechanism of antimicrobial action for quinolone derivatives is the inhibition of DNA gyrase. patsnap.com This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. patsnap.com Quinolones bind to the DNA-gyrase complex, stabilizing it in a state where the DNA is cleaved. patsnap.comnih.gov This prevents the re-ligation of the DNA strands, leading to a blockage of the replication fork and the formation of lethal double-stranded breaks in the bacterial DNA. patsnap.com

Lanosterol-14α-demethylase Inhibition:

In the context of antifungal activity, a key target is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). wikipedia.org This enzyme is a crucial component in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. nih.gov Inhibition of this enzyme disrupts ergosterol production, leading to a compromised cell membrane and ultimately fungal cell death. nih.gov While direct evidence for this compound derivatives inhibiting this specific enzyme is still emerging, the structural similarities to other known inhibitors suggest this as a plausible mechanism of action. nih.govrsc.orgnih.gov

Antiviral Potency of this compound Derivatives

The antiviral potential of quinoline derivatives is an active area of research. While specific studies on this compound are not extensively detailed in the provided search results, related compounds have shown antiviral effects. For instance, an imide derivative of 3-nitro-1,8-naphthalic acid, 5-amino-2-(2-dimethylaminoethyl)benzo-[de]-isoquinolin-1,3-dione, has demonstrated inhibitory effects against herpes simplex virus type 1 and vaccinia virus. nih.gov More recently, hydroxyquinoline-pyrazole derivatives have been investigated for their antiviral activity against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, showing promise as potential antiviral agents. nih.gov The mechanism for some antiviral quinoline derivatives has been suggested to involve preventing the binding of virions to cell receptors. researchgate.net

Inhibition of Viral Enzymes (e.g., COVID-19 Main Protease (6LU7))

The main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19, is a key enzyme in the viral replication cycle, making it a prime target for antiviral drug development. mdpi.com The inhibition of this enzyme can halt viral proliferation. mdpi.com The crystal structure of the SARS-CoV-2 main protease is available under the PDB ID 6LU7.

Research has shown that the catalytic dyad of the main protease, consisting of Cys145 and His41, is a critical target for inhibitors. mdpi.comnih.gov Molecular docking studies have been employed to identify potential inhibitors that can bind to the active site of this enzyme. rsc.org While direct studies on this compound derivatives are emerging, the broader class of quinoline-containing compounds has shown promise. For instance, novel azo imidazole (B134444) derivatives have been investigated for their potential inhibitory action against the COVID-19 main protease (6LU7). nih.gov These studies provide a rationale for exploring this compound derivatives as potential inhibitors of this critical viral enzyme. The interaction of inhibitors with key amino acid residues such as His41, His163, His164, and Glu166 is crucial for their inhibitory activity. nih.gov

Table 1: Key Amino Acid Residues in the Active Site of SARS-CoV-2 Main Protease (6LU7) Targeted by Inhibitors

| Residue | Role in Inhibition |

|---|---|

| Cys145 | Forms a catalytic dyad with His41 and is a primary target for covalent inhibitors. mdpi.comnih.gov |

| His41 | Part of the catalytic dyad, crucial for enzymatic activity and inhibitor binding. nih.govnih.gov |

| His163 | Important for hydrogen bonding interactions with inhibitor molecules. nih.gov |

| His164 | Contributes to the binding of inhibitors within the active site. nih.gov |

| Glu166 | Plays a role in the stabilization of inhibitor binding. nih.gov |

Anti-HIV-1 Activity

The human immunodeficiency virus type 1 (HIV-1) is the retrovirus that causes acquired immune deficiency syndrome (AIDS). One of the key targets for anti-HIV therapies is the reverse transcriptase (RT) enzyme, which is essential for the conversion of viral RNA into DNA. mdpi.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site of the HIV-1 RT, leading to its inhibition. nih.gov

A series of quinoline derivatives have been designed, synthesized, and evaluated for their anti-HIV properties, demonstrating their potential as NNRTIs. nih.gov Molecular docking studies have shown that these compounds can interact with key amino acid residues in the allosteric binding pocket of HIV-1 RT, including Lys101, Lys103, and Tyr188. nih.gov The derivatization of the quinoline scaffold, including the introduction of a 1,2,3-triazole ring, has been explored to develop new potential anti-HIV-1 agents. mdpi.com While research on this compound derivatives specifically is ongoing, the established anti-HIV activity of the broader quinoline class provides a strong basis for their investigation. nih.gov

Anti-inflammatory and Immunomodulatory Effects of this compound Analogs

Quinoline derivatives, particularly chloroquine (B1663885) and its analogs, are known for their anti-inflammatory and immunomodulatory properties. researchgate.net These compounds have been utilized in the treatment of autoimmune and inflammatory conditions such as rheumatoid arthritis and systemic lupus erythematosus. The anti-inflammatory actions of these compounds are mediated through various mechanisms, including the inhibition of pro-inflammatory cytokines.

Studies on related compounds have demonstrated the potential of this chemical class. For instance, certain pyrrole (B145914) derivatives have been shown to exhibit potent anti-inflammatory activity by reducing paw edema in animal models and suppressing the production of the pro-inflammatory cytokine TNF-α. nih.gov Flavonoids, another class of compounds, are also known for their anti-inflammatory and immunomodulatory effects, often through the inhibition of pathways involving nuclear transcription factor κB (NF-κB) and the downregulation of pro-inflammatory enzymes. nih.gov Given the structural similarities and known activities of related compounds, this compound analogs are promising candidates for the development of new anti-inflammatory and immunomodulatory agents. researchgate.netgoogle.com

Antioxidant and Free Radical Scavenging Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. mdpi.com Antioxidants can mitigate this damage by scavenging free radicals. nih.gov Quinoline derivatives have been investigated for their antioxidant and free radical scavenging capabilities. researchgate.net

The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netnih.gov The presence of hydroxyl groups on the quinoline ring can enhance the antioxidant activity by facilitating the donation of a hydrogen atom to free radicals. nih.gov For example, studies on 2-chloroquinoline-3-carbaldehydes have demonstrated significant radical scavenging activity. researchgate.net The potential of this compound derivatives as antioxidants is an active area of research, with the expectation that modifications to the core structure can lead to potent free radical scavengers. researchgate.net

Table 2: Antioxidant Activity of Selected Quinoline Derivatives

| Compound Type | Assay | Finding | Reference |

|---|---|---|---|

| 2-chloroquinoline-3-carbaldehydes | DPPH radical scavenging | Some derivatives showed up to 92.96% radical scavenging activity. | researchgate.net |

| Quinoline-hydrazone derivative | DPPH radical scavenging | Showed stronger antioxidant activity than a related benzimidazole (B57391) derivative, attributed to the presence of a hydroxyl group. | nih.gov |

| 5-chloroquinolin-8-ol Ag(I)-complex | ABTS radical scavenging | Exhibited relatively high antioxidant activity. | researchgate.net |

Other Pharmacological Activities (e.g., Antimalarial, Antihypertensive)

The quinoline scaffold is historically significant in the development of antimalarial drugs, with chloroquine being a prominent example. researchgate.net The 4-aminoquinoline core is a crucial pharmacophore for antimalarial activity. nih.gov These compounds are thought to exert their effect by interfering with the detoxification of heme in the malaria parasite. nih.gov The presence of a 7-chloro group on the quinoline ring is also considered important for this activity. nih.gov Given this background, derivatives of this compound are of interest for the development of new antimalarial agents, particularly against chloroquine-resistant strains of Plasmodium falciparum. nih.govresearchgate.net

In addition to antimalarial effects, the broader class of quinoline derivatives has been explored for other pharmacological activities. For instance, certain triazole hybrids of quinoline have been noted for their potential antibacterial and antitubercular effects. mdpi.com While specific studies on the antihypertensive effects of this compound are less common, the diverse biological activities of the quinoline nucleus suggest this as a potential area for future investigation.

Comprehensive Interaction Studies with Biological Systems

Mechanisms of DNA and RNA Interaction and Perturbation

The interaction of small molecules with nucleic acids, such as DNA and RNA, can lead to significant biological effects and is a key mechanism for many therapeutic agents. massbio.org The planar aromatic ring system of quinoline derivatives allows them to intercalate between the base pairs of DNA. massbio.org This intercalation can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a mechanism exploited in some anticancer and antimicrobial drugs.

RNA also presents a viable target for small molecules. Diverse RNA structures can interact with proteins, lipids, and other molecules to regulate a wide range of cellular processes. nih.gov The formation of RNA-DNA hybrids is essential for cellular functions like transcription and replication. nih.gov The ability of small molecules to modulate these interactions is an emerging area of drug discovery. While specific studies detailing the interaction of this compound derivatives with DNA and RNA are an active area of research, the known properties of the quinoline scaffold suggest that these compounds could interact with nucleic acids through intercalation or by binding to specific structural motifs. massbio.org

Protein Binding and Modulation of Biological Pathways

Derivatives of this compound have demonstrated significant interactions with various proteins, influencing critical biological pathways. Their ability to bind to proteins, such as serum albumins and enzymes, is fundamental to their pharmacological activities.

Research into chloroquinoline derivatives shows they bind to plasma proteins, a key factor in their distribution and bioavailability. nih.gov For instance, Cloxyquin (5-chloro-8-hydroxyquinoline) has been shown to interact with Bovine Serum Albumin (BSA) through a static process, forming a ground-state complex. nih.gov The binding occurs with a moderate constant in the order of 10⁴ M⁻¹, driven primarily by hydrophobic interactions. nih.gov Molecular docking studies have pinpointed the binding site to the fatty acid binding site 5 (FA5) of BSA. The interaction involves the quinoline scaffold of Cloxyquin and specific amino acid residues like Phe550, Leu531, and Leu574, further stabilized by a π-π interaction with Phe506. nih.gov Similarly, N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives have been studied as potential inhibitors of the COVID-19 main protease (Mpro), showing favorable binding energies through hydrogen bonds with key amino acid residues like GLU166, LEU141, and CYS145.

Beyond simple binding, these derivatives actively modulate crucial cellular signaling pathways. A notable example is the inhibition of the PI3K-Akt-mTOR pathway, which is frequently dysregulated in cancer. nih.govfrontiersin.orgwikipedia.org A novel quinoline-based compound, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), was identified as a potent mTOR inhibitor with an IC50 value of 64 nM. nih.gov It functions as a dual mTORC1 and mTORC2 inhibitor, effectively disrupting the entire PI3K-Akt-mTOR-p70S6K cascade in human leukemia HL-60 cells. nih.gov Other quinoline-based derivatives have also been developed as potent PI3K/mTOR dual inhibitors, with some exhibiting remarkable inhibition against PI3Kα with IC50 values in the low nanomolar range. researchgate.net Furthermore, chloroquinoline derivatives have been shown to modulate the metabolic processing of the amyloid precursor protein (APP), which is central to the pathology of Alzheimer's disease. researchgate.net These compounds can redirect APP metabolism, leading to a decrease in the release of toxic amyloid-beta (Aβ) peptides. researchgate.net

| Derivative Class | Target Protein | Binding/Inhibition Details | Key Interactions / Pathway Modulated |

|---|---|---|---|

| Cloxyquin (5-chloro-8-hydroxyquinoline) | Bovine Serum Albumin (BSA) | Binding Constant (K): ~10⁴ M⁻¹ | Hydrophobic interactions and π-π stacking with residues at fatty acid binding site 5. nih.gov |

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine | COVID-19 Main Protease (Mpro) | Binding Energies: -5.4 to -8.0 kcal/mol | Hydrogen bonding with GLU166, LEU141, CYS145. |

| 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) | mTOR | IC50: 64 nM | Dual mTORC1/mTORC2 inhibitor; disrupts PI3K-Akt-mTOR pathway. nih.gov |

| General Chloroquinoline Derivatives | Amyloid Precursor Protein (APP) Processing | Modulates processing | Decreases Amyloid-beta (Aβ) peptide release. researchgate.net |

Effects on Cell Division and Host Cell Adhesion